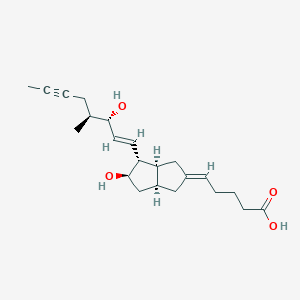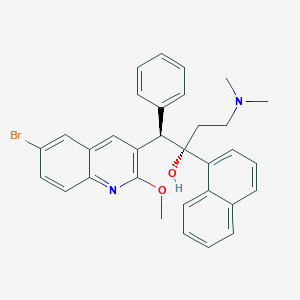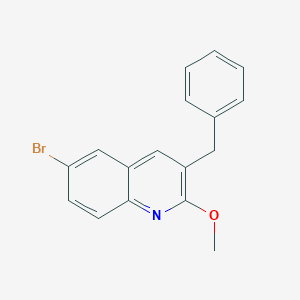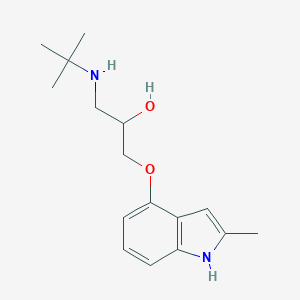
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
説明
Synthesis Analysis
The synthesis of related compounds involves innovative approaches, such as the development of new methods for the synthesis of amino and oxindole derivatives. These methods typically include reactions under specific conditions to achieve desired structural features and functionalities, highlighting the complexity and creativity involved in synthetic organic chemistry (Zelenov et al., 2014), (Hajra et al., 2019).
Molecular Structure Analysis
Understanding the molecular structure of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole involves detailed studies using techniques like NMR spectroscopy and X-ray crystallography. These techniques provide insights into the compound's three-dimensional configuration, essential for predicting its reactivity and interactions with biological molecules. Studies on related compounds emphasize the importance of stereochemistry and molecular orientation in determining biological activity and chemical reactivity (Gao et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole or similar compounds often focus on functional group transformations, such as aminooxygenation, peroxidation, and cyclization reactions. These transformations are pivotal in modifying the compound's chemical properties for specific applications, demonstrating the compound's versatility and the potential for creating derivatives with enhanced or targeted properties (Bui et al., 2010).
Physical Properties Analysis
The physical properties of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, such as solubility, melting point, and stability, are crucial for its handling and application in different environments. These properties depend on the compound's molecular structure and are essential for determining its suitability for various applications, including pharmaceutical formulations and chemical reactions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole's study. Investigations into these properties help in understanding the compound's behavior in biological systems and its potential as a precursor for more complex molecules (Utley et al., 1995).
科学的研究の応用
Antihypertensive Agents : The 5-methyl derivative of 2-oxo-1,3-dioxol-4-yl methyl esters, related to the compound , has been identified as more bioavailable and effective as an oral antihypertensive agent than its 5-tert-butyl analogue. This suggests potential for development as prodrugs for methyldopa (Saari et al., 1984).
Prostaglandin D2 Receptor Antagonists : 2-Methylindole-4-acetic acid analogs, including compound 1, have shown potential as antagonists for the prostaglandin D2 receptor, indicating a role in therapeutic applications related to receptor affinity and activity (Torisu et al., 2005).
Synthesis of Triazole Oxides : A new approach for synthesizing 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides has been developed, which can be transformed into related compounds, showcasing the versatility in chemical synthesis (Zelenov et al., 2014).
Antioxidant Therapeutics : 5-Hydroxyoxindole and its derivatives, closely related to the compound , have demonstrated effective suppression of lipid peroxidation and intracellular oxidative stress, making them promising candidates for antioxidant therapeutics (Yasuda et al., 2013).
Metabolism and Bioactivation : Human liver microsomes can efficiently metabolize 3-methylindole, a compound similar to the one , producing various oxidized metabolites. This is significant for the development of anti-cancer drugs (Yan et al., 2007).
Fluorescence Sensors : Synthesized coumarin-triazole derivatives, related to the compound of interest, have been used as turn-off fluorescence sensors for iron(III) ions, indicating applications in sensitive detection technologies (Joshi et al., 2015).
特性
IUPAC Name |
1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQHPLYSXBZMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946662 | |
| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |
CAS RN |
23869-98-9, 62658-85-9 | |
| Record name | 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




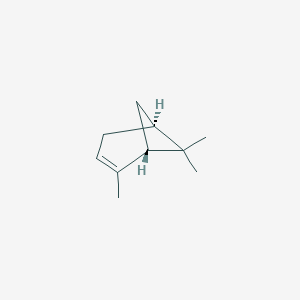
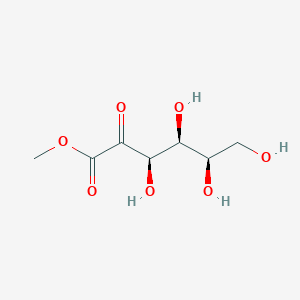
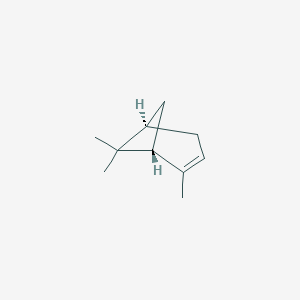
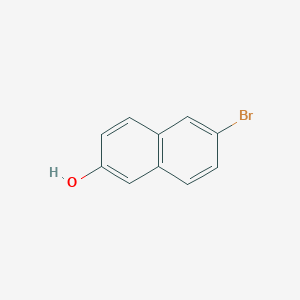
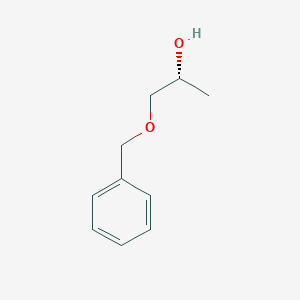
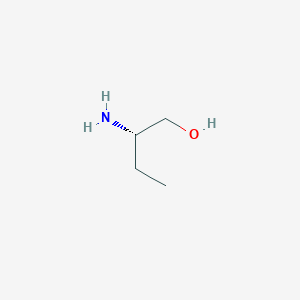
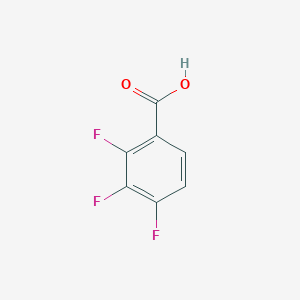
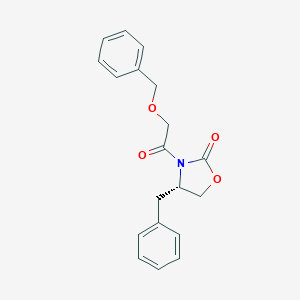
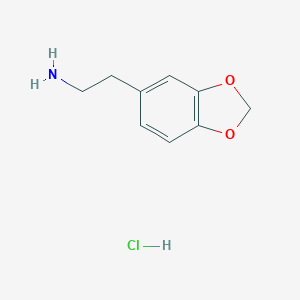
![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)
